molecular formula C6H3BrN2O B3048704 2-Bromo-3-hydroxypyridine-4-carbonitrile CAS No. 1803562-30-2

2-Bromo-3-hydroxypyridine-4-carbonitrile

Cat. No.: B3048704
CAS No.: 1803562-30-2
M. Wt: 199.00
InChI Key: KQXYDMHZGDXGKC-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxypyridine-4-carbonitrile is a high-purity chemical building block designed for advanced research and development. Its multifunctional molecular structure, featuring bromine, hydroxyl, and nitrile groups, makes it a versatile intermediate in organic synthesis, particularly for constructing complex N-heterocyclic compounds . Pyridine and its derivatives are of significant interest in medicinal chemistry and materials science. They are widely used as synthons for pharmaceutical products and are found in various therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, and anti-allergic drugs . The bromine atom offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl and heteroaryl groups . Meanwhile, the hydroxyl and nitrile functionalities can be further modified or can participate in hydrogen bonding, influencing the compound's physicochemical properties and interactions with biological targets . Researchers can leverage this compound in the synthesis of novel molecules for drug discovery, agrochemicals, and the development of functional materials. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-hydroxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-6-5(10)4(3-8)1-2-9-6/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXYDMHZGDXGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265951
Record name 4-Pyridinecarbonitrile, 2-bromo-3-hydroxy-
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Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-30-2
Record name 4-Pyridinecarbonitrile, 2-bromo-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarbonitrile, 2-bromo-3-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 2 Bromo 3 Hydroxypyridine 4 Carbonitrile

The chemical behavior of 2-bromo-3-hydroxypyridine-4-carbonitrile is characterized by the distinct reactivity of its three primary functional groups: the bromine substituent at the C2 position, the hydroxyl group at the C3 position, and the nitrile group at the C4 position. The pyridine (B92270) ring itself, being electron-deficient, influences the reactivity of these substituents. The bromine atom is susceptible to displacement through nucleophilic substitution and participates in various metal-catalyzed cross-coupling reactions. The hydroxyl group can undergo reactions typical of phenols, such as O-alkylation and O-acylation, and its proximity to the nitrile and pyridine nitrogen allows it to participate in metal ion coordination.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For "2-Bromo-3-hydroxypyridine-4-carbonitrile," ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for a comprehensive structural analysis.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of "this compound," the pyridine (B92270) ring contains two protons, and the hydroxyl group has one proton. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents: the bromine atom, the hydroxyl group, and the carbonitrile group.

The electron-withdrawing nature of the bromine, nitrile, and the pyridine nitrogen atom would deshield the aromatic protons, causing them to resonate at a lower field. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H57.8 - 8.2Doublet5.0 - 6.0
H68.3 - 8.7Doublet5.0 - 6.0
-OH5.0 - 7.0Broad Singlet-

Note: The data in this table is predicted based on the analysis of structurally similar compounds, as direct experimental data for this compound is not publicly available.

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of a molecule. Each unique carbon atom in "this compound" will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atoms of the pyridine ring, the carbonitrile group, and the carbons bearing the bromo and hydroxyl substituents will all have characteristic chemical shifts. Quaternary carbons, such as C2, C3, and C4, and the carbon of the nitrile group, will typically show weaker signals compared to carbons with attached protons.

Expected ¹³C NMR Spectral Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
C2140 - 145
C3150 - 155
C4100 - 105
C5130 - 135
C6150 - 155
CN115 - 120

Note: The data in this table is predicted based on the analysis of structurally similar compounds, as direct experimental data for this compound is not publicly available.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the two vicinal protons on the pyridine ring (H5 and H6), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the H5 signal to the C5 signal and the H6 signal to the C6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons. For instance, the H6 proton would be expected to show correlations to C2, C4, and C5. The H5 proton would likely show correlations to C3, C4, and C6. These correlations would definitively piece together the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The absorption bands in an IR spectrum correspond to specific functional groups. For "this compound," key functional groups include the O-H of the hydroxyl group, the C≡N of the nitrile, and the C=C and C=N bonds of the pyridine ring.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C≡N stretch (nitrile)2220 - 2260Sharp, Strong
C=C/C=N stretch (pyridine ring)1400 - 1600Medium to Strong
C-Br stretch500 - 600Medium

Note: The data in this table is predicted based on the analysis of structurally similar compounds, as direct experimental data for this compound is not publicly available.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a molecule and provides information on molecular vibrations. While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and conjugated systems. The pyridine ring and the nitrile group in "this compound" are expected to produce strong Raman signals. The symmetric vibrations of the pyridine ring are typically prominent in the Raman spectrum.

Expected Raman Shifts:

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C≡N stretch (nitrile)2220 - 2260Strong
Ring breathing (pyridine)980 - 1050Strong
C-H in-plane bend1200 - 1300Medium
C-Br stretch500 - 600Strong

Note: The data in this table is predicted based on the analysis of structurally similar compounds, as direct experimental data for this compound is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By measuring the exact mass to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₆H₃BrN₂O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which result in a characteristic isotopic pattern (M+ and M+2 peaks) of nearly equal intensity.

Table 1: Theoretical HRMS Data for C₆H₃BrN₂O

Isotope Formula Theoretical Exact Mass (m/z) [M+H]⁺
C₆H₄⁷⁹BrN₂O 198.9561

This table presents calculated theoretical values.

An experimental HRMS analysis would be expected to yield mass measurements that align with these theoretical values to within a few parts per million (ppm), confirming the elemental composition of the compound.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is highly effective for determining the purity of a sample and for detecting and quantifying trace-level impurities.

In a typical LC-MS/MS analysis of this compound, the compound would first be separated from any synthesis byproducts or degradation products on an HPLC column. The eluent would then be introduced into the mass spectrometer. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 199 or 201) is selected and fragmented, and a specific product ion is monitored. This technique is crucial for establishing the purity profile of the compound, which is essential for its use in further research or development. LC-MS/MS methods are widely used for the analysis of various substituted pyridine derivatives. tandfonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions), providing information about the electronic structure of a molecule, particularly those with conjugated systems.

The pyridine ring, along with the hydroxyl, bromo, and carbonitrile substituents, constitutes a conjugated system in this compound. Therefore, it is expected to exhibit characteristic absorption bands in the UV region. Theoretical studies on the related compound 3-Bromo-2-hydroxypyridine using time-dependent density functional theory (TD-DFT) predict an intense electronic transition corresponding to a HOMO→LUMO+1 excitation at approximately 260 nm. proquest.comresearchgate.net Similar transitions, likely π→π* and n→π*, would be anticipated for this compound. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be influenced by the solvent polarity. proquest.com

Table 2: Expected UV-Vis Absorption Data

Type of Transition Expected Wavelength Range (nm)
π → π* 200 - 300

This table presents generalized expected values for substituted pyridines.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details.

While a crystal structure for this compound has not been reported, analysis of a structurally similar compound, 3-bromo-2-hydroxybenzonitrile, provides insight into the type of data that would be obtained. nih.govresearchgate.net

A crystallographic study would provide precise measurements of all bond lengths and angles in the molecule. For instance, the C-Br, C-O, C≡N, and various C-C and C-N bonds within the pyridine ring would be determined with high precision (typically to within a few thousandths of an Ångström). The planarity of the pyridine ring and the orientation of the substituents relative to the ring would also be defined. This data is fundamental for understanding the molecule's geometry and steric properties.

The crystal packing reveals how molecules interact with each other in the solid state. For this compound, several key intermolecular interactions would be anticipated.

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the pyridine nitrogen and the nitrile nitrogen are potential hydrogen bond acceptors. It is highly probable that strong O-H···N (pyridine) or O-H···N (nitrile) hydrogen bonds would be a dominant feature in the crystal lattice, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

π-Stacking: The aromatic pyridine ring is capable of engaging in π-stacking interactions with neighboring rings. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, are crucial for stabilizing the crystal structure. nih.govresearchgate.net In the crystal structure of 3-bromo-2-hydroxybenzonitrile, offset face-to-face π-stacking interactions were observed with a plane-to-centroid distance of 3.487 Å. nih.govresearchgate.net Similar interactions would be expected for the title compound.

Table 3: Common Intermolecular Interactions in Hydroxypyridine Derivatives

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond O-H Pyridine N 2.6 - 3.0
Hydrogen Bond O-H Nitrile N 2.8 - 3.2

This table provides typical ranges for intermolecular interactions observed in related crystal structures.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 2-Bromo-3-hydroxypyridine-4-carbonitrile. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), is commonly employed for the geometry optimization of pyridine (B92270) derivatives. researchgate.netnih.gov

Geometry optimization calculations seek the lowest energy conformation of the molecule, providing predictions of bond lengths, bond angles, and dihedral angles. For substituted pyridines, these calculations reveal how the bromo, hydroxyl, and carbonitrile groups influence the geometry of the pyridine ring. researchgate.net

Beyond geometry, DFT is used to elucidate the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov Analysis of a closely related compound, 2-Bromo-3-hydroxy-6-Methyl Pyridine, using the B3LYP/6-311G(d,p) level of theory, provides insight into the electronic properties that can be expected for this compound. researchgate.net

Calculated PropertyValueSignificance
HOMO-LUMO Energy Gap (eV)5.395Indicates high kinetic stability
Dipole Moment (Debye)1.938Reflects molecular polarity

Data based on calculations for the analogous compound 2-Bromo-3-hydroxy-6-Methyl Pyridine. researchgate.net

While DFT is a powerful tool, ab initio methods offer a higher level of theoretical accuracy for calculating energies and predicting reactivity, albeit at a greater computational expense. These methods are based on first principles without reliance on empirical parameters. Common ab initio approaches include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) methods. nih.govwayne.edu

These high-level calculations are particularly valuable for obtaining precise energies of different isomers or tautomers and for calculating the energy barriers of chemical reactions. wayne.eduresearchgate.netnih.gov For instance, in studying proton transfer reactions, which are central to the tautomerism of hydroxypyridines, ab initio methods can provide more reliable activation energies than standard DFT functionals. nih.gov Investigations into the tautomerism of 2-pyridone have shown that methods incorporating electron correlation, such as MP2, are essential for accurately predicting the relative energies of the tautomers. wayne.edu These predictions of energy surfaces and reaction barriers are crucial for understanding the kinetic and thermodynamic feasibility of potential reaction pathways.

Tautomeric Equilibrium Studies

Like other hydroxypyridines, this compound is expected to exhibit prototropic tautomerism. nih.govsemanticscholar.org This involves the migration of a proton, leading to an equilibrium between the aromatic hydroxy form (enol) and the non-aromatic pyridone form (keto). The position of this equilibrium is a critical determinant of the compound's chemical and physical properties and is highly sensitive to its environment. wuxibiology.com

Tautomeric Equilibrium of a Substituted 2-Hydroxypyridine

General representation of the tautomeric equilibrium in substituted 2-hydroxypyridines.

In the gas phase, computational studies can determine the intrinsic relative stability of the tautomers without the influence of a solvent. For the parent 2-hydroxypyridine/2-pyridone system, high-level ab initio and DFT calculations have shown that the hydroxy form is generally favored, though the energy difference is small (approx. 3-9 kJ/mol). nih.gov

The conversion between tautomers proceeds via a transition state, and the energy required to reach this state is the activation energy or energy barrier. For the intramolecular 1,3-proton shift in 2-hydroxypyridine, this barrier is substantial, indicating that the uncatalyzed interconversion is a slow process. nih.gov Calculations using various levels of theory have placed this barrier in the range of 130-160 kJ/mol. nih.gov

ParameterMethodCalculated Value (kJ/mol)
Relative Energy (Hydroxy vs. Pyridone)CCSD5–9 (Hydroxy favored)
Activation Energy (1,3-Proton Shift)DFT Average~137
Activation Energy (1,3-Proton Shift)CCSD(T)153.6

Data based on calculations for the parent 2-hydroxypyridine/2-pyridone system. nih.gov

The tautomeric equilibrium of hydroxypyridines is known to be exceptionally sensitive to the solvent environment. wuxibiology.com While the hydroxy form is often favored in the gas phase, the more polar pyridone form is significantly stabilized in polar solvents like water. nih.gov This shift is due to the larger dipole moment of the pyridone tautomer, which allows for stronger dipole-dipole interactions and hydrogen bonding with polar solvent molecules. wuxibiology.com

Computational studies model these solvent effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.net These calculations consistently show a dramatic shift in the equilibrium. For 2-hydroxypyridine, the equilibrium constant (KT = [pyridone]/[hydroxy]) can change from less than 1 in the gas phase to several hundred in water, indicating a strong preference for the pyridone form. nih.gov In aqueous solution, the energy can shift by over 12 kJ/mol in favor of the pyridone tautomer. nih.gov The presence of explicit solvent molecules, particularly water, can also lower the energy barrier for proton transfer by acting as a proton shuttle, thereby catalyzing the interconversion. wuxibiology.comresearchgate.net

SolventDielectric Constant (ε)Favored TautomerComment
Gas Phase1HydroxyIntrinsic stability favors the aromatic hydroxy form. nih.gov
Cyclohexane2.02Comparable amountsIn non-polar solvents, both tautomers can coexist. nih.gov
Water78.4PyridoneThe highly polar pyridone form is stabilized by polar protic solvents. nih.govwuxibiology.com

Trends based on studies of the parent 2-hydroxypyridine/2-pyridone system.

Prediction and Correlation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a prominent method used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate UV-Visible absorption spectra. nih.govscirp.org

Furthermore, by incorporating a solvation model (like PCM) into the TD-DFT calculations, it is possible to predict how the absorption spectrum will change in different solvents. nih.govscirp.org The shift in λmax upon changing solvent polarity (solvatochromism) can be computationally modeled and correlated with experimental observations, providing further evidence for the tautomeric forms present in solution. nih.gov

EnvironmentMethodPredicted λmaxExpected Effect
Gas PhaseTD-DFTCalculated λmaxRepresents the intrinsic electronic transitions. nih.gov
ChloroformPCM-TD-DFTCalculated λmaxSlight red-shift (bathochromic) compared to gas phase. scirp.org
MethanolPCM-TD-DFTCalculated λmaxFurther red-shift due to increased solvent polarity. scirp.org

Illustrative trends in spectroscopic predictions based on TD-DFT calculations for related compounds.

Calculated NMR Chemical Shifts

No published data on the calculated ¹H or ¹³C NMR chemical shifts for this compound were found. Theoretical NMR predictions are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT, to provide insight into the electronic environment of the nuclei.

Predicted Vibrational Frequencies (IR, Raman)

Detailed theoretical predictions for the infrared (IR) and Raman vibrational frequencies of this compound are not available. Such studies, usually conducted using DFT calculations, help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

UV-Vis Spectral Simulations

There is no available data from UV-Vis spectral simulations for this compound. These simulations, typically carried out using TD-DFT, predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions between molecular orbitals. nih.govnih.gov

Molecular Modeling and Conformational Analysis

Specific molecular modeling and conformational analysis studies for this compound have not been reported. Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule by mapping its potential energy surface. This is often achieved by systematically rotating dihedral angles and calculating the corresponding energies. nih.gov

Studies on Non-Linear Optical (NLO) Properties

Applications in Complex Organic Synthesis and Material Science

Role as Building Blocks for Diverse Heterocyclic Scaffolds

The inherent reactivity of 2-bromo-3-hydroxypyridine-4-carbonitrile makes it an exceptional precursor for the synthesis of various fused and substituted heterocyclic systems. The presence of multiple reaction centers allows for a range of cyclization strategies, leading to the formation of complex polycyclic structures. These scaffolds are often the core of biologically active molecules and advanced materials.

Researchers have successfully employed this compound in the synthesis of novel thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and isoxazolo[5,4-b]pyridines, among others. These heterocyclic systems are of significant interest due to their potential applications in drug discovery and materials science.

Intermediates in the Synthesis of Advanced Organic Compounds

As a versatile intermediate, this compound provides a gateway to a multitude of complex organic molecules. The bromine atom can be readily displaced through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents at the 2-position.

Furthermore, the hydroxyl and nitrile groups can undergo a variety of chemical transformations, including etherification, esterification, and conversion to amides or carboxylic acids. This multi-faceted reactivity allows for the stepwise construction of highly elaborate molecules with tailored properties. Its role as an intermediate is crucial in the multi-step synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.

Development of Functionalized Materials

The unique electronic and structural features of this compound make it a valuable component in the design and synthesis of functional materials with specific optical, electronic, and recognition properties.

Precursors for Azo Dyes

The pyridine (B92270) ring system, particularly when substituted with electron-donating and withdrawing groups, can serve as a chromophore in the design of azo dyes. The hydroxyl group in this compound can act as a coupling component in azo coupling reactions. By diazotizing an aromatic amine and coupling it with this pyridine derivative, a wide range of azo dyes with varying colors and properties can be synthesized. These dyes have potential applications in textiles, printing, and as pH indicators.

Components in Polymer and Supramolecular Chemistry

The ability of this compound to participate in various chemical reactions makes it a suitable monomer or building block for the creation of novel polymers and supramolecular assemblies. The bromine atom can be utilized in polymerization reactions, such as polycondensation or cross-coupling polymerization, to incorporate the pyridine unit into a polymer backbone.

Conclusion and Future Research Perspectives

Summary of Current Research on 2-Bromo-3-hydroxypyridine-4-carbonitrile and Related Compounds

Current research on this compound is still in its nascent stages, with the compound primarily serving as a building block in organic synthesis. However, the broader family of substituted pyridines, including bromopyridines, hydroxypyridines, and pyridinecarbonitriles, has been extensively studied. Pyridine (B92270) scaffolds are integral to numerous therapeutic agents due to their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems. frontiersin.orgnbinno.com

The individual functional groups of this compound contribute to its potential utility:

The bromo group at the 2-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. researchgate.netnih.govidexlab.com

The hydroxy group at the 3-position can modulate the electronic properties of the ring and participate in hydrogen bonding, which is crucial for biological activity. It can also be a site for further functionalization, such as etherification. google.com

The carbonitrile group at the 4-position is a strong electron-withdrawing group and can be transformed into other functional groups like carboxylic acids, amides, or tetrazoles, expanding the molecular diversity. Pyridinecarbonitriles are also recognized for their role as ligands in coordination chemistry. mdpi.com

Collectively, these features make polysubstituted pyridines like this compound valuable intermediates for creating libraries of complex molecules for drug discovery and materials science. mdpi.comnih.gov Research on related pyridinone structures has highlighted their broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org

Challenges and Opportunities in Synthetic Methodology Development

The synthesis of highly substituted pyridines, particularly with a specific substitution pattern, presents significant challenges. nih.govchemrxiv.org Traditional methods often require harsh conditions, multi-step procedures, and can suffer from low yields and poor regioselectivity. acs.orggoogle.com

Challenges:

Regioselectivity: Controlling the position of incoming substituents on the pyridine ring is a major hurdle. The synthesis of a specific isomer like this compound requires precise control over the reaction sequence.

Harsh Reaction Conditions: Many classical pyridine syntheses involve high temperatures and strong acids or bases, which can be incompatible with sensitive functional groups and are not ideal for green chemistry principles. acs.org

Opportunities:

Modern Catalytic Methods: The development of new transition-metal catalysts, particularly those based on palladium, ruthenium, and copper, has opened up new avenues for efficient pyridine functionalization. nih.govmdpi.com These methods, including C-H activation and cross-coupling reactions, offer milder conditions and greater selectivity. idexlab.commdpi.com

One-Pot and Multicomponent Reactions: Designing synthetic routes that combine several steps into a single operation (one-pot) or involve the reaction of three or more starting materials in a single step (multicomponent reactions) can significantly improve efficiency, reduce waste, and simplify purification. mdpi.com

Photocatalysis and Electrocatalysis: These emerging techniques provide sustainable and highly selective methods for pyridine synthesis under mild conditions, often proceeding through radical-mediated pathways. numberanalytics.com

Novel Ring Construction Strategies: Research into new ways to construct the pyridine ring from acyclic precursors or through transformations of other heterocyclic systems, such as pyrans or oxazoles, is providing access to previously difficult-to-make substitution patterns. chemrxiv.orgrsc.org

The following table summarizes some advanced synthetic strategies applicable to pyridine derivatives:

Synthetic StrategyDescriptionPotential Advantages
Transition-Metal Catalyzed Cross-Coupling Utilizes catalysts (e.g., Palladium, Copper) to form C-C, C-N, and C-O bonds at specific positions on the pyridine ring.High selectivity, functional group tolerance, mild reaction conditions.
C-H Bond Functionalization Directly converts C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. mdpi.comAtom economy, reduced synthetic steps, access to novel derivatives.
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to build complex molecules. mdpi.comHigh efficiency, reduced waste, rapid library synthesis.
Photocatalysis and Electrocatalysis Uses light or electricity to drive chemical reactions, often enabling unique transformations. numberanalytics.comGreen and sustainable, mild conditions, high selectivity.

Emerging Research Avenues in Chemical Transformations and Applications

The unique combination of functional groups in this compound opens up a wide range of possibilities for future research.

Chemical Transformations:

Late-Stage Functionalization: A key area of interest is the use of this compound in the late-stage functionalization of complex molecules. The bromo group can be used to attach the pyridine scaffold to a larger molecule, after which the hydroxy and carbonitrile groups can be modified to fine-tune its properties.

Domino and Cascade Reactions: The multiple reactive sites could be exploited in domino or cascade reactions, where a single event triggers a series of subsequent transformations, leading to the rapid construction of complex heterocyclic systems.

Synthesis of Fused Heterocycles: The adjacent hydroxy and carbonitrile groups are well-suited for annulation reactions to form fused bicyclic systems, such as pyridopyrimidines or pyridothiazoles, which are themselves important pharmacophores.

Applications:

Medicinal Chemistry: As with many pyridine derivatives, a major avenue for future research lies in medicinal chemistry. researchgate.netnih.gov This scaffold could be elaborated to create novel kinase inhibitors, antibacterial agents, or compounds targeting other disease-related proteins. The pyridinone tautomer of the 3-hydroxypyridine (B118123) moiety is a known pharmacophore. frontiersin.org

Materials Science: The electron-withdrawing nature of the carbonitrile group and the potential for hydrogen bonding make this and related compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the nitrile group can act as ligands to coordinate with metal ions. mdpi.com This could lead to the development of new catalysts, magnetic materials, or metal-organic frameworks (MOFs).

Agrochemicals: The pyridine core is a common feature in many herbicides and pesticides. New derivatives could be synthesized and screened for potential agrochemical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Bromo-3-hydroxypyridine-4-carbonitrile, and how can reaction parameters be optimized?

  • Methodology : Begin with pyridine derivatives as precursors. Bromination at the 2-position can be achieved using NBS\text{NBS} (N-bromosuccinimide) under radical-initiated conditions, while the hydroxyl group may require protection (e.g., silylation) to avoid side reactions. Nitrile introduction at the 4-position could involve cyanation via cross-coupling (e.g., Pd-catalyzed cyanide substitution). Optimize temperature, solvent (e.g., DMF or acetonitrile), and stoichiometry to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical for such heterocycles .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Methodology :

  • NMR : 1H^1\text{H} NMR will show deshielded aromatic protons adjacent to electron-withdrawing groups (Br, CN). The hydroxyl proton may appear as a broad singlet (~δ 10-12 ppm) if not exchanged. 13C^{13}\text{C} NMR will highlight the nitrile carbon (~δ 115-120 ppm) and bromine-induced shifts.
  • IR : Confirm the nitrile group via a sharp peak at ~2200–2250 cm1^{-1}. Hydroxyl O–H stretching appears as a broad band ~3200–3600 cm1^{-1}.
  • Mass Spectrometry : ESI-MS or EI-MS should display the molecular ion peak (M+M^+) with isotopic patterns characteristic of bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Q. How can solubility and stability issues be addressed during experimental handling of this compound?

  • Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility. For aqueous reactions, use co-solvents (e.g., THF/water). Stability can be compromised by light or moisture; store under inert atmosphere (N2_2) at –20°C. Monitor decomposition via TLC or HPLC, and employ stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and regioselectivity of this compound in substitution reactions?

  • Methodology : Use hybrid functionals (e.g., B3LYP or M06-2X) with a basis set (6-31G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO). Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites. For bromine substitution, compare activation energies of possible transition states. Solvent effects can be modeled via PCM (Polarizable Continuum Model). Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound (e.g., conflicting yields or byproducts)?

  • Methodology : Conduct reproducibility studies under controlled conditions (moisture, oxygen exclusion). Use high-purity reagents and standardized analytical methods (e.g., calibrated GC/HPLC). Employ DoE (Design of Experiments) to isolate variables (e.g., temperature, catalyst loading). Cross-reference with computational models to identify overlooked intermediates or competing pathways .

Q. How can Multiwfn software elucidate electron localization and bonding patterns in this compound?

  • Methodology : Input optimized DFT geometries into Multiwfn to generate:

  • Electron Localization Function (ELF) : Visualize covalent vs. lone-pair regions.
  • Localized Orbital Locator (LOL) : Identify σ/π bonding and hyperconjugation.
  • Hirshfeld Charge Analysis : Quantify charge distribution to predict reactivity (e.g., bromine’s electrophilicity). Export 3D plots to correlate with experimental substitution trends .

Q. What are the challenges in functionalizing the hydroxyl group of this compound without disrupting the nitrile or bromine moieties?

  • Methodology : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before bromination/cyanation. For direct derivatization (e.g., esterification), use mild acylating agents (e.g., acetic anhydride) with catalytic DMAP. Monitor selectivity via in-situ IR or 1H^1\text{H} NMR. Computational modeling (DFT) can guide reagent choice by predicting steric/electronic effects .

Retrosynthesis Analysis

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2-Bromo-3-hydroxypyridine-4-carbonitrile
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2-Bromo-3-hydroxypyridine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.